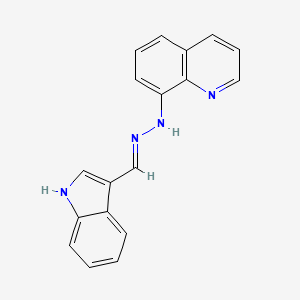

![molecular formula C18H17N3O5S B3724273 ethyl 3-[(4-hydroxy-3-methoxybenzylidene)amino]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3724273.png)

ethyl 3-[(4-hydroxy-3-methoxybenzylidene)amino]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

Descripción general

Descripción

The compound “ethyl 3-[(4-hydroxy-3-methoxybenzylidene)amino]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate” is a type of Schiff base . Schiff bases are a class of organic compounds that are synthesized via condensation of aldehyde/ketone with primary amines . They are considered versatile organic precursors for the synthesis of a wide variety of complex molecules/intermediates .

Synthesis Analysis

The synthesis of similar compounds involves reacting thiosemicarbazide with 2-hydroxy-3-methoxybenzaldehyde in dry ethanol . The structure is then elucidated by spectroscopic (FT-IR, 1H NMR, and 13C NMR) and single crystal X-ray diffraction techniques .Molecular Structure Analysis

The molecular structure of similar compounds consists of a Cu(II) ion bound to two singly deprotonated Schiff base bridging ligands which coordinate through their deprotonated phenolato oxygen atom, the imino nitrogen atom, and the double bonded oxygen atoms of the protonated carboxylic acid moieties from two neighboring molecules . This gives rise to a Cu II N2 O4 chelation environment, and a coordination sphere reflecting a disordered octahedral geometry .Chemical Reactions Analysis

Schiff bases have extremely important applications in various chemical reactions such as addition of organometallic reagents or hydride to C=N bond, hetero Diels-Alder reaction to furnish six-member nitrogen-containing heterocyclic compounds, building-up scaffolds, reduction of C=N bond, focused on asymmetric formation of carbon–carbon bond, and Staudinger reactions for the preparation of β-lactams .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various techniques such as FT-IR, 1H NMR, and 13C NMR spectroscopy . The single crystal X-ray structure determination of the title compound confirmed the assignment of structure from spectroscopic data .Mecanismo De Acción

While the specific mechanism of action for this compound is not mentioned in the available resources, similar compounds are known to bind with DNA . Viscometric studies suggested that the compound has a mixed mode of interaction and intercalated into the DNA base pairs predominantly along with the possibility of electrostatic interactions .

Direcciones Futuras

The future directions for this compound could involve further exploration of its potential applications in various fields such as medicinal chemistry, polymer compounds, solar cells, and liquid crystals . Its potential as a bioactive agent presenting exceptional antibacterial, antioxidant, antifungal, anticancer, antidiabetic, and diuretic properties could also be explored .

Propiedades

IUPAC Name |

ethyl 3-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5S/c1-4-26-18(24)15-10(2)14-16(27-15)19-9-21(17(14)23)20-8-11-5-6-12(22)13(7-11)25-3/h5-9,22H,4H2,1-3H3/b20-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFRIUDSHDPETL-DNTJNYDQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)N=CC3=CC(=C(C=C3)O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)/N=C/C3=CC(=C(C=C3)O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-[(4-hydroxybenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3724200.png)

![3-(3,3-dimethyl-1-triazen-1-yl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3724202.png)

![1H-indole-3-carbaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B3724211.png)

![N-[1-{[2-(4-hydroxy-3,5-dimethoxybenzylidene)hydrazino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B3724229.png)

![2-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B3724233.png)

![4,4'-[2,6-pyridinediylbis(iminomethylylidene)]bis(5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)](/img/structure/B3724259.png)

![N-(3-chloro-4-methoxyphenyl)-N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B3724279.png)

![N'-[(2-hydroxy-1-naphthyl)methylene]-2-pyrazinecarbohydrazide](/img/structure/B3724281.png)

![N'-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-nitrobenzohydrazide](/img/structure/B3724282.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide](/img/structure/B3724301.png)

![4-({[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3724305.png)